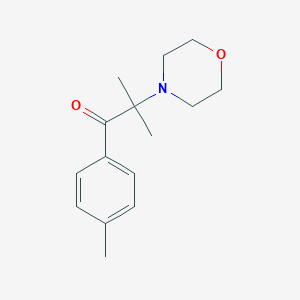
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one is an organic compound with the molecular formula C15H21NO2. It is a morpholine derivative and is known for its applications in various chemical reactions and industrial processes. This compound is often used as a photoinitiator in polymer chemistry, where it helps initiate the polymerization process when exposed to light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolyl ketone with morpholine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials:
p-Tolyl ketone and morpholine.Reaction Conditions: The reaction is usually conducted in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate.
Procedure: The p-tolyl ketone is mixed with morpholine and the base in the solvent. The mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours. After the reaction is complete, the product is isolated through filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.
Applications De Recherche Scientifique
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one has several scientific research applications, including:
Polymer Chemistry: As a photoinitiator, it is used to initiate the polymerization of monomers under UV light, leading to the formation of polymers with specific properties.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Biological Research: It is used in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants, where it helps improve the performance and durability of the final products.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one involves its ability to absorb light and generate reactive species that initiate chemical reactions. In polymer chemistry, for example, the compound absorbs UV light and undergoes a photochemical reaction to produce free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers.
Molecular Targets and Pathways
The molecular targets and pathways involved in the compound’s action depend on its specific application. In photoinitiation, the primary target is the monomer, which undergoes polymerization upon exposure to the reactive species generated by the compound. In biological research, the compound may interact with enzymes, proteins, or other biomolecules to modulate their activity.
Comparaison Avec Des Composés Similaires
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one can be compared with other similar compounds, such as:
Benzoin Methyl Ether: Another photoinitiator used in polymer chemistry, but with different absorption properties and reactivity.
Camphorquinone: A widely used photoinitiator in dental materials, known for its high efficiency and compatibility with various monomers.
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator with similar applications but different chemical structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of morpholine and p-tolyl groups, which confer unique photochemical properties and reactivity. This makes it particularly suitable for applications requiring precise control over the initiation and propagation of chemical reactions.
Propriétés
IUPAC Name |
2-methyl-1-(4-methylphenyl)-2-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-4-6-13(7-5-12)14(17)15(2,3)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOANEHUOYJHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600928 |
Source


|
| Record name | 2-Methyl-1-(4-methylphenyl)-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104856-52-2 |
Source


|
| Record name | 2-Methyl-1-(4-methylphenyl)-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
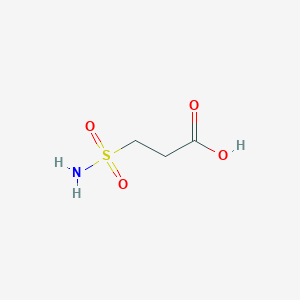
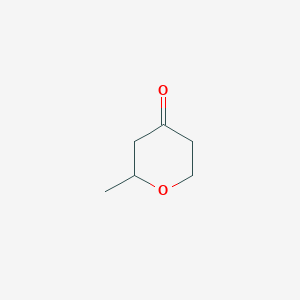
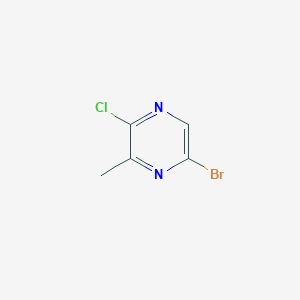
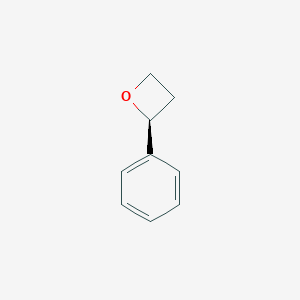
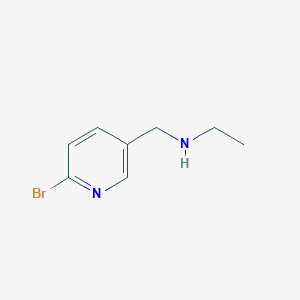
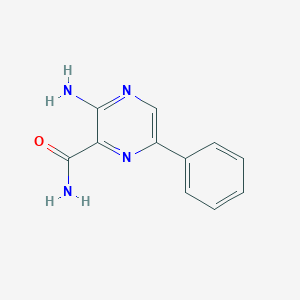
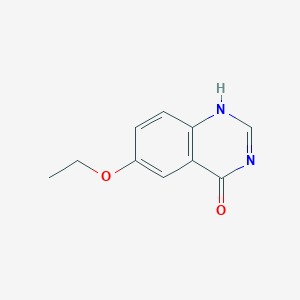
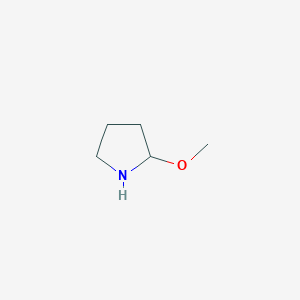
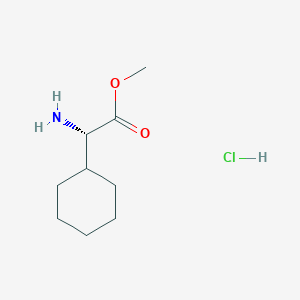
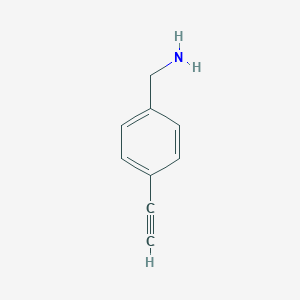
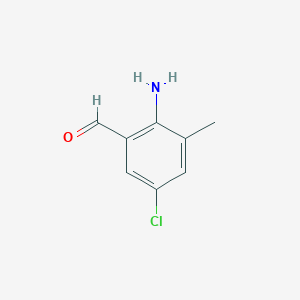
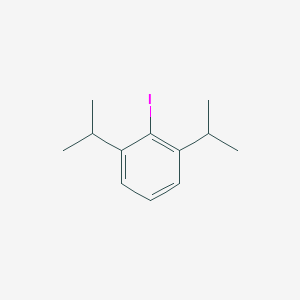
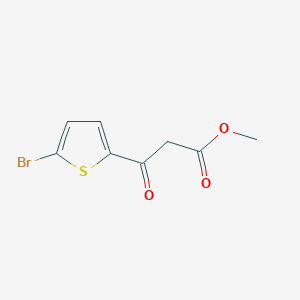
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
